molecular formula C23H22FN5O2 B2521185 N-(3-氟苯基)-2-(4-异丙基-7-氧代-1-(邻甲苯基)-1H-吡唑并[3,4-d]嘧啶并[6(7H)-基])乙酰胺 CAS No. 946379-34-6

N-(3-氟苯基)-2-(4-异丙基-7-氧代-1-(邻甲苯基)-1H-吡唑并[3,4-d]嘧啶并[6(7H)-基])乙酰胺

货号: B2521185
CAS 编号: 946379-34-6
分子量: 419.46
InChI 键: RJYUXMUIKNCVLI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

配位络合物和抗氧化活性

新型配位络合物:对吡唑-乙酰胺衍生物的研究促进了新型 Co(II) 和 Cu(II) 配位络合物的开发。这些络合物表现出显着的抗氧化活性,如通过各种体外试验所证实。该研究展示了氢键对这些络合物自组装过程的影响,突出了它们在开发抗氧化剂方面的潜力 (Chkirate 等,2019)

成像放射性配体

选择性放射性配体:一系列 2-苯基吡唑并[1,5-a]嘧啶乙酰胺,包括具有氟取代的化合物,已被报道为转运蛋白(18 kDa)的选择性配体。这些化合物(如 DPA-714)专为使用正电子发射断层扫描术 (PET) 进行体内成像而设计,展示了它们在神经影像学和神经炎症研究方面的潜力 (Dollé 等,2008)

抗癌活性

抗肺癌活性:新型氟代苯并[b]吡喃化合物在低浓度下对肺癌、乳腺癌和中枢神经系统癌细胞系显示出抗癌活性。这些发现强调了此类衍生物在肿瘤学中的治疗潜力 (Hammam 等,2005)

抗炎活性

具有抗炎特性的乙酰胺衍生物:对 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2, 3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基) 亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺的研究证明了显着的抗炎活性。这项研究有助于开发新的抗炎药物 (Sunder & Maleraju,2013)

作用机制

Target of Action

The primary target of N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide, also known as F2459-1118, is a unique structure known as vasculogenic mimicry (VM) . VM is associated with metastasis and drug-induced resistance in malignant tumors .

Mode of Action

F2459-1118 possesses the novel mechanism of inhibiting VM . This unique VM inhibitory effect of F2459-1118 has positioned itself as a first-in-class drug . It is reported to target TRAP1 to induce mitochondrial apoptosis, suppress tumor cell growth, and inhibit vasculogenic mimicry formation .

Biochemical Pathways

The inhibition of VM by F2459-1118 affects the pathways associated with metastasis and drug-induced resistance in malignant tumors . The compound’s interaction with TRAP1 leads to the induction of mitochondrial apoptosis, which is a key pathway in the regulation of cell death .

Pharmacokinetics

The pharmacokinetic studies of F2459-1118 in mice, Sprague-Dawley rat, and beagle dog indicated that F2459-1118 converted to its active metabolite very rapidly following oral administration . The active metabolite showed growth inhibitory activity against a panel of 60 human cancer cell lines .

Result of Action

The result of F2459-1118’s action is the inhibition of tumor cell proliferation with a cell cycle arrest at G2/M phase . Apoptotic cell death indicated by the sub-G1 peak after treatment also occurred . These results confirmed the potency of F2459-1118 and its active metabolite in growth inhibition and cytotoxicity .

Action Environment

The action environment of F2459-1118 is primarily within the tumor microenvironment, where it targets VM structures associated with metastasis and drug resistance . Environmental factors such as the presence of other drugs, the stage of the tumor, and the overall health of the patient can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-14(2)21-18-12-25-29(19-10-5-4-7-15(19)3)22(18)23(31)28(27-21)13-20(30)26-17-9-6-8-16(24)11-17/h4-12,14H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUXMUIKNCVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。